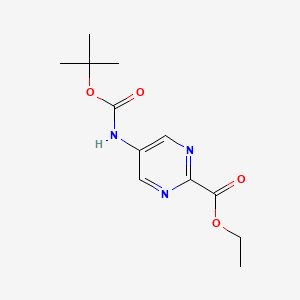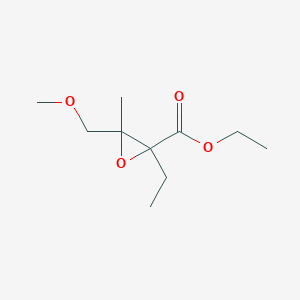
Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, an ester group, and multiple alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-hydroxy-3-methyloxirane-2-carboxylate with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the oxirane ring.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methyl-2-oxobutanoate: Similar ester structure but lacks the oxirane ring.
3-Ethyl-2,5-dimethylpyrazine: Contains a different heterocyclic ring but shares some structural similarities.
2-Methoxy-3-methyl-5-(2-methylpentyl)-pyrazine: Another compound with a methoxymethyl group but different overall structure.
Uniqueness
Ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-3-(methoxymethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-5-10(8(11)13-6-2)9(3,14-10)7-12-4/h5-7H2,1-4H3 |
Clave InChI |
DYFDARGEFKGRMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)(C)COC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
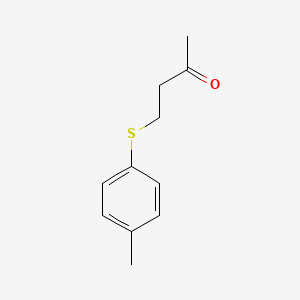

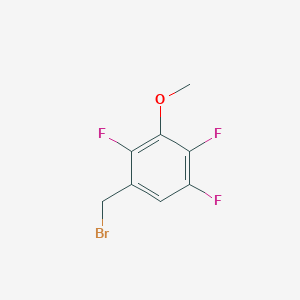
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
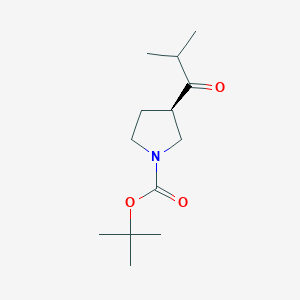
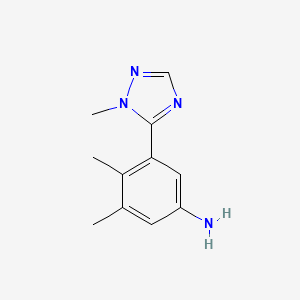
![6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13648290.png)


